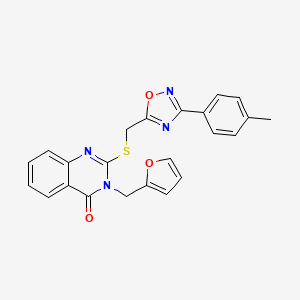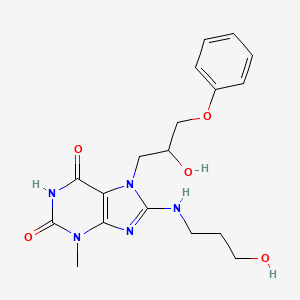
1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Mosquito Larvicidal Activity
One of the compounds related to the queried chemical structure demonstrated significant antimicrobial and mosquito larvicidal activities. This was observed in a study where derivatives were tested against various bacterial and fungal strains, showing good activity compared to standard antibiotics. Additionally, some derivatives were found to be lethal for mosquito larvae, indicating potential applications in controlling mosquito-borne diseases (E. Rajanarendar et al., 2010).
Non-Steroidal Anti-Inflammatory and Analgesic Agents
Another research focus has been on the synthesis of derivatives with potential as non-steroidal anti-inflammatory and analgesic agents. Compounds with the core quinoxalin-1(2H)-one structure were synthesized and showed promising anti-inflammatory and analgesic activities in in vivo studies, highlighting their potential therapeutic benefits (S. Wagle et al., 2008).
Antimicrobial Activity of Novel Quinoxalines
A study on the synthesis of certain novel quinoxalines revealed antimicrobial activity in vitro, with some compounds exhibiting a broad spectrum of activity. This indicates their potential use in developing new antimicrobial agents (Hanan M. Refaat et al., 2004).
Antioxidant and Antitumor Activities
New derivatives have been evaluated for their antioxidant properties and cytotoxicity, demonstrating moderate to high activities. This suggests their potential applications in cancer therapy and as antioxidants (A. Fadda et al., 2011).
Corrosion Inhibition Efficiencies
Theoretical studies based on DFT method were conducted to determine the inhibition efficiencies of quinoxaline derivatives as corrosion inhibitors for copper in nitric acid media. These findings could lead to applications in the field of materials science and corrosion prevention (A. Zarrouk et al., 2014).
Safety and Hazards
特性
IUPAC Name |
1-ethyl-6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-13(2)9-10-18(16)24)21-22-20(23-26-21)15-8-6-5-7-14(15)3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNJJUFDLOLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)





![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)

![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)
![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)